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molecular formula C17H20Cl3N3O2 B1311733 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate CAS No. 317806-87-4

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Cat. No. B1311733
M. Wt: 404.7 g/mol
InChI Key: IXJIGWUIXVMATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06753426B2

Procedure details

A mixture of 5-amino-3-t-butyl-1-p-tolylpyrazole hydrochloride (300 g, 1.13 mol), water (0.9 L), EtOAc (2.1 L) and NaOH (117 g, 2.84 mol) was stirred between 5-15° C. for 30 min. To this mixture, 2,2,2-trichloroethyl chloroformate (342 g, 1.58 mol) was added over 1 h between 5-15° C. The mixture was stirred at room temperature for 2 h, and then the aqueous layer was separated from the EtOAc layer. The EtOAc layer was washed with brine (2×0.9 L) and dried over MgSO4 (60 g). The EtOAc layer was collected by filtration. To this solution, heptane was added. A part of the solution was removed by distillation. The product was crystallized from the solution, collected by filtration and dried in vacuum oven to constant weight. Yield: 409 g, 90%. 1H NMR (CDCl3) δ 7.40 (d, 2H), 7.30 (d, 2H), 6.40 (s, 1H), 4.80 (s, 2H), 2.40 (s, 3H), 1.40 (s, 9H). MS (EI) m/z 404 (M+).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 L
Type
reactant
Reaction Step One
Name
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
342 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:6]=[C:5]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:4]=1.O.[OH-].[Na+].Cl[C:23]([O:25][CH2:26][C:27]([Cl:30])([Cl:29])[Cl:28])=[O:24]>CCOC(C)=O>[Cl:28][C:27]([Cl:30])([Cl:29])[CH2:26][O:25][C:23]([NH:2][C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:6]=[C:5]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:4]=1)=[O:24] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
Cl.NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C
Name
Quantity
0.9 L
Type
reactant
Smiles
O
Name
Quantity
117 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.1 L
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
342 g
Type
reactant
Smiles
ClC(=O)OCC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred between 5-15° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated from the EtOAc layer
WASH
Type
WASH
Details
The EtOAc layer was washed with brine (2×0.9 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (60 g)
FILTRATION
Type
FILTRATION
Details
The EtOAc layer was collected by filtration
ADDITION
Type
ADDITION
Details
To this solution, heptane was added
CUSTOM
Type
CUSTOM
Details
A part of the solution was removed by distillation
CUSTOM
Type
CUSTOM
Details
The product was crystallized from the solution
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC(COC(=O)NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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